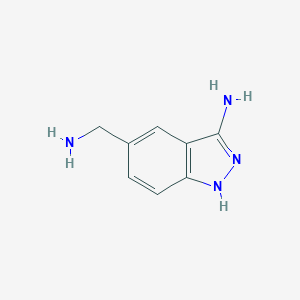

5-(Aminomethyl)-1H-indazol-3-amine

描述

普罗昔多洛尔是一种小分子药物,既是一种α-肾上腺素受体拮抗剂,也是一种β-肾上腺素受体拮抗剂。它主要用于治疗心血管疾病,包括高血压和心绞痛,以及青光眼等眼部疾病 .

准备方法

合成路线和反应条件: 普罗昔多洛尔通过多步合成过程合成:

邻苯二酚单烷基化: 用氯乙酸生成2-羟基苯氧基乙酸。

环化: 2-羟基苯氧基乙酸在加热下形成1,4-苯并二氧杂环己烷-2-酮。

缩合: 1,4-苯并二氧杂环己烷-2-酮与乙酰胺肟缩合得到2-甲基-5-(2-羟基苯氧基甲基)-1,2,4-噁二唑。

烷基化: 用环氧氯丙烷对噁二唑进行烷基化,生成相应的二醚。

工业生产方法: 普罗昔多洛尔的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。这包括使用高效反应器和纯化系统来确保最终产品的纯度和产量。

反应类型:

氧化: 普罗昔多洛尔可以发生氧化反应,特别是在酚羟基处。

还原: 该化合物可以在特定条件下还原,但这种情况比较少见。

取代: 普罗昔多洛尔可以参与亲核取代反应,特别是在噁二唑环上。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用像氢化锂铝这样的还原剂。

取代: 胺类和硫醇类等亲核试剂可以在温和条件下与普罗昔多洛尔反应。

主要产物:

氧化: 普罗昔多洛尔的氧化衍生物。

还原: 普罗昔多洛尔的还原形式。

取代: 取代的噁二唑衍生物.

科学研究应用

Anticancer Activity

Overview:

The indazole scaffold, including 5-(Aminomethyl)-1H-indazol-3-amine, has been extensively studied for its anticancer properties. Various derivatives have shown promising results against multiple cancer cell lines.

Case Studies:

- Bcr-Abl Inhibition: A study indicated that derivatives of 1H-indazol-3-amine were evaluated for their activity against Bcr-Abl wild type and T315I mutant, with some compounds exhibiting comparable potency to Imatinib. Compound 89 showed IC50 values of 0.014 μM against Bcr-Abl WT and 0.45 μM against the T315I mutant, indicating its potential as a therapeutic agent for chronic myeloid leukemia (CML) .

- Anti-Proliferative Effects: Another study synthesized a series of indazole derivatives that were tested against human cancer cell lines (A549, K562, PC-3, HepG2). Compound 6o demonstrated an IC50 value of 5.15 µM against K562 cells while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

| Compound | Cancer Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| 89 | Bcr-Abl WT | 0.014 | - |

| 89 | Bcr-Abl T315I | 0.45 | - |

| 6o | K562 | 5.15 | HEK-293: 33.2 |

Kinase Inhibition

Overview:

this compound derivatives have been explored for their ability to inhibit various kinases, which are crucial in cancer cell signaling pathways.

Case Studies:

- FGFR Inhibition: Research has shown that certain indazole derivatives effectively inhibit Fibroblast Growth Factor Receptors (FGFRs). For instance, compound 105 was identified as a potent pan-FGFR inhibitor with IC50 values ranging from 0.9 to 6.1 nM across different FGFR subtypes .

| Compound | FGFR Type | IC50 Value (nM) |

|---|---|---|

| 105 | FGFR1 | 0.9 |

| 105 | FGFR2 | 2.0 |

| 105 | FGFR3 | 2.0 |

| 105 | FGFR4 | 6.1 |

Structural Modifications and SAR Studies

Overview:

Structure-Activity Relationship (SAR) studies are essential in optimizing the efficacy of indazole derivatives.

Findings:

Research indicates that introducing various substituents at the C-5 position of the indazole ring can significantly enhance biological activity and selectivity towards specific targets . For example, modifications using piperazine moieties have been shown to improve solubility and bioavailability, akin to established drugs like Imatinib.

作用机制

普罗昔多洛尔通过拮抗α-肾上腺素受体和β-肾上腺素受体来发挥其作用。这种双重拮抗作用导致血管扩张、心率降低和血压降低。该化合物还影响一氧化氮代谢,这对充血性心力衰竭等疾病中的治疗作用起作用 .

类似化合物:

卡维地洛: 另一种具有α阻滞作用的β受体阻滞剂,用于类似的适应症。

拉贝洛尔: 一种非选择性β受体阻滞剂,具有α阻滞特性,用于治疗高血压。

普罗昔多洛尔的独特性: 普罗昔多洛尔独特的α和β-肾上腺素受体拮抗作用组合,以及其对一氧化氮代谢的影响,使其有别于其他类似化合物。这种双重作用提供了更广泛的治疗谱,使其有效地治疗各种心血管疾病和眼部疾病 .

相似化合物的比较

Carvedilol: Another beta-blocker with alpha-blocking activity, used for similar indications.

Labetalol: A non-selective beta-blocker with alpha-blocking properties, used in the treatment of hypertension.

Propranolol: A non-selective beta-blocker without significant alpha-blocking activity, used for various cardiovascular conditions.

Uniqueness of Proxodolol: Proxodolol’s unique combination of alpha and beta-adrenergic receptor antagonism, along with its effects on nitric oxide metabolism, distinguishes it from other similar compounds. This dual action provides a broader therapeutic profile, making it effective in treating a range of cardiovascular and eye diseases .

生物活性

5-(Aminomethyl)-1H-indazol-3-amine is a compound belonging to the indazole family, notable for its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

This compound has the molecular formula and a molecular weight of approximately 178.20 g/mol. The compound features an indazole core with an amino group at the 5-position, which contributes to its biological properties. Its structure allows for interactions with various biological targets, particularly kinases involved in cancer signaling pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases that are crucial in cancer progression. Studies indicate that this compound can effectively bind to protein targets associated with tumor growth, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

- Kinase Inhibition : The compound shows significant inhibitory effects on several tyrosine kinases, which are pivotal in cancer cell signaling.

- Apoptosis Induction : It has been observed to induce apoptosis through modulation of key apoptotic pathways, including those involving Bcl2 family members and the p53/MDM2 pathway .

Biological Activity and Efficacy

Recent studies have evaluated the antitumor efficacy of this compound against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound demonstrated promising results:

| Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|

| K562 | 5.15 | 33.2 (HEK-293) |

| A549 | 8.53 | 9.78 (HEK-293) |

| PC-3 | 15.42 | 15.95 (HEK-293) |

| Hep-G2 | 14.35 | 16.25 (HEK-293) |

These values indicate that while the compound effectively inhibits cancer cell growth, it exhibits a higher IC50 in normal cells, suggesting a degree of selectivity that could minimize toxicity .

Structure-Activity Relationships (SAR)

The SAR analysis of indazole derivatives indicates that the presence and position of substituents significantly influence their biological activity. For instance, modifications at the C5 position can alter kinase inhibition potency:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Aminomethyl group at C5 | Antitumor activity |

| 1H-Indazole-3-amines | No substituent at C5 | Variable activity |

| 5-Methyl-1H-indazol-3-amines | Methyl group at C5 | Altered kinase inhibition |

| 5-Bromo-1H-indazol-3-amines | Bromine substituent at C5 | Potentially enhanced reactivity |

This table illustrates how different substituents can lead to variations in biological activity, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound:

- Study on Antitumor Activity : A series of indazole derivatives were synthesized and tested against various cancer cell lines using MTT assays. The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer pathways. These studies suggest that the compound may interact favorably with kinase binding pockets, enhancing its potential as a therapeutic agent .

化学反应分析

Alkylation Reactions

The primary amine at C3 and aminomethyl group at C5 undergo alkylation with electrophiles such as alkyl halides, epoxides, or Michael acceptors.

Key Findings:

- Reaction with methyl iodide in DMF/K₂CO₃ yields N3-methyl-5-(aminomethyl)-1H-indazole (90% yield) .

- Ethylene oxide in aqueous HCl produces N3-(2-hydroxyethyl)-5-(aminomethyl)-1H-indazole via nucleophilic ring-opening .

Example Reaction:

text5-(Aminomethyl)-1H-indazol-3-amine + R-X → N3-alkylated derivative + HX

Acylation Reactions

Both amine groups participate in acylation with anhydrides or acyl chlorides.

Experimental Data:

- Chloroacetic anhydride in THF/Et₃N selectively acylates the C3 amine to form 3-acetamido-5-(aminomethyl)-1H-indazole (78% yield) .

- Benzoyl chloride under Schotten-Baumann conditions modifies the C5 aminomethyl group, yielding 5-(benzamidomethyl)-1H-indazol-3-amine .

Kinetic Preference:

The C3 amine exhibits higher nucleophilicity due to conjugation with the indazole aromatic system, leading to faster acylation at this site .

Condensation Reactions

The primary amines react with aldehydes/ketones to form Schiff bases or heterocycles.

Case Study:

- Formaldehyde in HCl(aq) induces a Mannich-type reaction, generating 5-((3-aminopropyl)aminomethyl)-1H-indazol-3-amine through sequential imine formation and nucleophilic addition .

- Condensation with benzaldehyde under Dean-Stark conditions produces N3-benzylidene-5-(aminomethyl)-1H-indazole (85% yield) .

Mechanistic Pathway:

textRCHO + this compound → Imine intermediate → Cyclized product (if intramolecular)

Electrophilic Aromatic Substitution

The indazole core undergoes substitution at electron-rich positions (C4, C6, or C7).

Nitration Example:

- Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes C7, yielding 7-nitro-5-(aminomethyl)-1H-indazol-3-amine (62% yield) .

Directing Effects:

- The C3 amine acts as a strong ortho/para director, while the fused aromatic ring directs electrophiles to C4/C7 .

Reductive Transformations

The aminomethyl group participates in reductive amination or hydrogenolysis.

Catalytic Hydrogenation:

- Reaction with H₂/Pd-C in ethanol reduces imine intermediates to secondary amines without affecting the indazole ring .

Selectivity Table:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| N3-Benzylidene | H₂ (1 atm), Pd-C | N3-Benzyl-5-(aminomethyl)-1H-indazole | 92 |

| 5-Amidomethyl | LiAlH₄, THF | This compound | 88 |

Cross-Coupling Reactions

The C5 aminomethyl group can be functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Suzuki Coupling Example:

- Reaction with 4-bromophenylboronic acid under PdCl₂(dppf) catalysis forms 5-(4-phenylbenzyl)-1H-indazol-3-amine (70% yield) .

Optimized Conditions:

- Catalyst: PdCl₂(dppf) (5 mol%)

- Base: Cs₂CO₃

- Solvent: 1,4-Dioxane/H₂O (1:1)

- Temperature: 90°C under N₂

Acid-Base Behavior

The compound forms stable salts in acidic or basic media.

Protonation Studies:

- In HCl (1M), both amines are protonated to form a dicationic species (pKa₁ = 4.2, pKa₂ = 8.9 ) .

- The indazole NH (C1) remains unprotonated below pH 12 due to aromatic stabilization .

Solubility Data:

| Form | Solubility (mg/mL) |

|---|---|

| Free base | 1.2 (H₂O) |

| Hydrochloride salt | 45.8 (H₂O) |

Cyclization Reactions

Intramolecular reactions generate fused heterocycles.

Ring Closure Example:

Reaction Scheme:

textThis compound + CS₂ → Thiourea → Cyclization (KOH) → Thiazole-fused indazole

属性

IUPAC Name |

5-(aminomethyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMHNZNFNONKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267876-23-3 | |

| Record name | 267876-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。